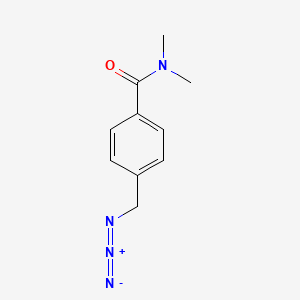![molecular formula C14H27NO2 B1444129 1,1'-[Iminodi(methylene)]dicyclohexanol CAS No. 854434-51-8](/img/structure/B1444129.png)
1,1'-[Iminodi(methylene)]dicyclohexanol
Vue d'ensemble
Description
1,1'-[Iminodi(methylene)]dicyclohexanol, commonly known as IDMC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. IDMC is a white crystalline solid that is soluble in water and organic solvents. It has been widely studied for its potential applications in various fields, including medicine, biology, and chemistry.
Applications De Recherche Scientifique
Catalytic Applications
One area of application is in the field of catalysis, where bis(imino)pyridine cobalt complexes demonstrate efficacy in hydroboration reactions. These reactions proceed with high activity and anti-Markovnikov selectivity, enabling the hydroboration of sterically hindered substrates such as 1-methylcyclohexene and α-pinene. This process is crucial for the hydrofunctionalization of remote C-H bonds, offering a convenient method for modifying organic molecules (Obligacion & Chirik, 2013).
Synthesis and Structural Analysis
The synthesis and characterization of heteroditopic imino N-heterocyclic carbenes present another application. These compounds act as chelating ligands in homogeneous catalysis, showcasing the importance of structural design in enhancing catalytic performance. The study introduces sulfur, selenium, and tungsten tetracarbonyl derivatives, fully characterized by various spectroscopic methods, highlighting their potential in catalysis and material science (Steiner et al., 2005).
Coordination Chemistry and Metal Complexes
In coordination chemistry, N-substituted iminodi(methylenephosphonic) acids demonstrate high complexation efficiency towards divalent metal ions. This specificity is attributed to the dinegatively charged phosphonate groups and the imino nitrogen in their structure. The study of these ligands' coordination properties is vital for understanding their role in biological systems and potential applications in metal recovery and catalysis (Kurzak & Kamecka, 2003).
Material Science and Polymer Chemistry
The role of similar compounds extends into material science, particularly in the synthesis of polymers. The research on zinc-catalyzed copolymerization of cyclohexene oxide and carbon dioxide investigates the reaction mechanisms and chain microstructure of polycyclohexene carbonate. This study not only contributes to understanding polymerization processes but also explores sustainable methods for producing polymers from carbon dioxide, underlining the environmental relevance of these catalysts (van Meerendonk et al., 2005).
Propriétés
IUPAC Name |
1-[[(1-hydroxycyclohexyl)methylamino]methyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c16-13(7-3-1-4-8-13)11-15-12-14(17)9-5-2-6-10-14/h15-17H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMAYGOGVWTUGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNCC2(CCCCC2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-[Iminodi(methylene)]dicyclohexanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




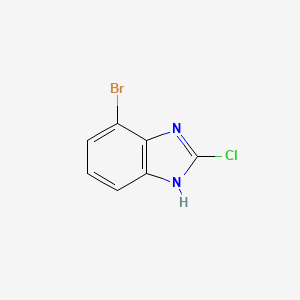

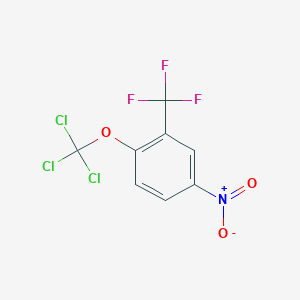
![1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B1444056.png)

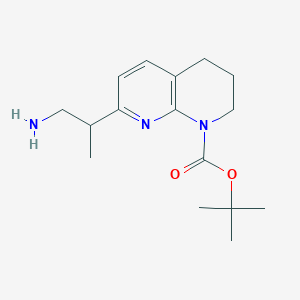
![(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one hcl](/img/structure/B1444061.png)
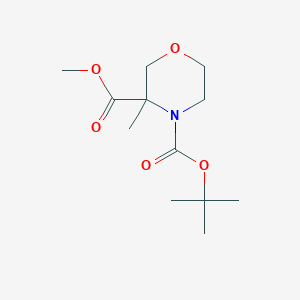
![Methyl 2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1444063.png)
![Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate](/img/structure/B1444064.png)
![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-ethylacetamide](/img/structure/B1444065.png)
